Ethyl 4-n-propylphenyl sulfide

Description

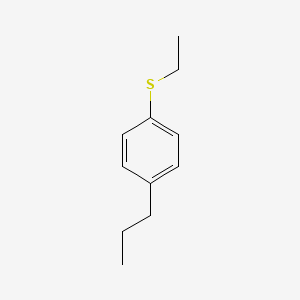

Ethyl 4-n-propylphenyl sulfide (C₁₁H₁₆S) is an aromatic thioether characterized by a sulfur atom bridging an ethyl group and a 4-n-propyl-substituted phenyl ring. Aromatic sulfides like this are of interest in materials science, particularly as intermediates in liquid crystal synthesis or bioactive compounds, though specific studies on this molecule remain sparse.

Properties

IUPAC Name |

1-ethylsulfanyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEWDPBAPBNONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-n-propylphenyl sulfide typically involves the reaction of 4-n-propylphenyl thiol with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-n-propylphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Ethyl 4-n-propylphenyl sulfide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-n-propylphenyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, leading to the formation of new chemical entities. The compound can also undergo redox reactions, which play a crucial role in its biological and chemical activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Ethyl 4-n-propylphenyl sulfide with structurally related sulfides and acetophenones, drawing parallels from available

Key Observations:

Aromatic vs. Aliphatic Sulfides :

- This compound’s aromatic ring enhances thermal stability and polarity compared to aliphatic analogs like ethyl isopropyl sulfide. The latter’s volatility and low molecular weight make it biologically relevant (e.g., in ginger).

- Chloroethyl ethyl sulfide’s chlorine substituent increases reactivity and toxicity, contrasting with the inert phenyl group in this compound.

Functional Group Impact: Replacing the acetyl group in 4'-n-propylacetophenone (a ketone) with a sulfide group reduces polarity and alters applications. Acetophenones are critical in liquid crystal displays (LCDs), while sulfides may serve as electron-rich intermediates in organic synthesis.

Biological vs. Industrial Roles :

- Ethyl isopropyl sulfide’s natural occurrence in ginger highlights its role as a biomarker, whereas aromatic sulfides like this compound are more likely synthetic intermediates.

Biological Activity

Ethyl 4-n-propylphenyl sulfide (EPPS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article consolidates current research findings regarding the biological activity of EPPS, including its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action.

EPPS is characterized by the presence of an ethyl group and a propyl group attached to a phenyl ring through a sulfur atom. This unique structure contributes to its reactivity and solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological research.

The biological activity of EPPS is primarily attributed to its sulfur atom, which can interact with electrophilic centers in biological molecules. This interaction facilitates redox reactions and the formation of new chemical entities, which are crucial for its biological effects. The compound has been shown to undergo oxidation to form sulfoxides and sulfones, and reduction to yield thiols, further influencing its biological properties.

Antimicrobial Activity

EPPS has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, demonstrating potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, although specific pathways remain to be fully elucidated.

Antioxidant Properties

Antioxidant activity is another notable aspect of EPPS. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in vitro. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases. The antioxidant mechanism appears to involve the modulation of enzyme activities related to oxidative stress response .

Anti-Inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of EPPS. In vitro studies have demonstrated that EPPS can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β and COX-2. These findings suggest that EPPS may inhibit inflammatory pathways, possibly through interference with nitric oxide (NO)-dependent mechanisms .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membranes |

| Antioxidant | Scavenges free radicals | Modulation of oxidative stress enzymes |

| Anti-inflammatory | Reduces IL-1β and COX-2 levels | Inhibition of NO-dependent pathways |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of EPPS against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study utilized disk diffusion methods to assess antimicrobial activity.

- Oxidative Stress Investigation : In a model evaluating oxidative stress in rat liver cells, EPPS treatment led to a marked decrease in malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

- Inflammation Model : In an experimental model of paw edema in rats, administration of EPPS resulted in a 60% reduction in edema compared to controls, indicating strong anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.